molecular formula C60H125N15O25S B10762555 Gentamicin, sulfate (salt)

Gentamicin, sulfate (salt)

Cat. No.: B10762555
M. Wt: 1488.8 g/mol
InChI Key: RDEIXVOBVLKYNT-HDZPSJEVSA-N
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Description

IUPAC Nomenclature and Molecular Formula Determination

The IUPAC name of gentamicin sulfate reflects its polycyclic aminoglycoside structure, comprising multiple amino-deoxy sugar rings and a cyclitol core. As defined by PubChem and Thermo Fisher Scientific, the systematic name is:
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid . This nomenclature accounts for stereochemical configurations at 11 chiral centers and the sulfate counterion.

The molecular formula, C₆₀H₁₂₅N₁₅O₂₅S , arises from the combination of three gentamicin congeners (C1, C1a, and C2) with sulfuric acid. Each congener contributes distinct substituents:

  • C1 : (1R)-1-aminoethyl group at position 6 of the oxane ring
  • C1a : (1R)-1-(methylamino)ethyl group
  • C2 : aminomethyl group .
Congener R₁ Substituent R₂ Group
C1 (1R)-1-aminoethyl -NH₂
C1a (1R)-1-(methylamino)ethyl -NHCH₃
C2 aminomethyl -CH₂NH₂

Table 1: Structural differentiation of gentamicin sulfate congeners based on IUPAC nomenclature .

Crystallographic Analysis of Sulfate Salt Configuration

X-ray crystallography reveals that gentamicin sulfate adopts a pseudo-disaccharide configuration, with the aminocyclitol (2-deoxystreptamine) core linked to purpurosamine and garosamine sugar rings. In complexes with bacterial ribosomal RNA, the sulfate ion stabilizes the antibiotic’s binding via electrostatic interactions with protonated amino groups .

Key crystallographic features include:

  • Stacking interactions : The deoxystreptamine ring (Ring I) inserts into the ribosomal A-site helix, forming π-stacking with guanine-1491 and hydrogen bonds to adenine-1408 .
  • Sulfate coordination : The sulfate anion bridges protonated N1 and N3 positions of the aminocyclitol, enhancing solubility and ionic stability .

Crystal packing studies demonstrate that adenines 1492 and 1493 adopt bulged-out conformations upon gentamicin binding, facilitating A-minor motif interactions with adjacent RNA helices . These structural insights underscore the role of sulfate in modulating gentamicin’s ribosomal targeting.

Spectroscopic Profiling for Structural Elucidation

While specific spectral data for gentamicin sulfate are limited in public databases, its structural features predict characteristic spectroscopic signatures:

  • Fourier-Transform Infrared Spectroscopy (FTIR) :

    • N-H Stretching : 3300–3500 cm⁻¹ (primary and secondary amines)
    • S=O Stretching : 1050–1250 cm⁻¹ (sulfate ion)
    • C-O-C Vibrations : 950–1150 cm⁻¹ (glycosidic linkages) .
  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Multiplets between δ 3.0–5.5 ppm (sugar protons), δ 1.2–2.5 ppm (methyl groups)
    • ¹³C NMR : 60–110 ppm (anomeric carbons), 40–55 ppm (amine-bearing carbons) .
  • X-ray Photoelectron Spectroscopy (XPS) :

    • N 1s peaks : 399–401 eV (amine groups)
    • S 2p doublet : 168–170 eV (sulfate oxidation state) .

Comparative Analysis of Gentamicin Congeners (C1, C2, C2a)

Gentamicin sulfate comprises three major congeners differing in alkylamino substituents (Table 1). These structural variations influence physicochemical properties:

  • Polarity :

    • C1a (methylaminoethyl) exhibits lower polarity than C2 (aminomethyl), altering chromatographic retention times .
    • C1 (aminoethyl) shows intermediate hydrophilicity.
  • Ribosomal Binding Affinity :
    Molecular dynamics simulations suggest C1a forms additional van der Waals contacts with rRNA nucleotides due to its methyl group, potentially enhancing bactericidal activity .

  • Stability :
    Protonation of the C1a methylamino group at physiological pH may reduce susceptibility to enzymatic acetylation, a common aminoglycoside resistance mechanism .

Property C1 C1a C2
Molecular Weight 477.6 g/mol 491.6 g/mol 463.6 g/mol
LogP (Predicted) -4.2 -3.8 -4.5
pKa (Amino Groups) 7.1, 8.3, 9.1 6.9, 8.1, 9.0 7.3, 8.5, 9.3

Table 2: Comparative physicochemical properties of gentamicin sulfate congeners .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEIXVOBVLKYNT-HDZPSJEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H125N15O25S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405-41-0
Record name Gentamicin, sulfate (salt)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Strain Cultivation and Media Optimization

Industrial fermentation begins with Micromonospora purpurea or related strains cultivated in optimized media. Source specifies a spore slant medium containing Zulkovsky starch (1.0%), wheat bran (1.8%), and cobalt dichloride (0.0005%), incubated at 36°C for 10 days. Seed culture media transition to higher nutrient densities, incorporating soybean cake powder (3.5%) and peptone (0.3%) to promote mycelial growth.

Table 1: Fermentation Media Composition (Source)

ComponentConcentration (%)Function
Starch4.5Carbon source
Soybean cake powder3.5Nitrogen source
Calcium carbonate0.7pH buffering
Cobalt dichloride0.0015Enzyme cofactor
Ammonium sulfate0.1Sulfur supplementation

Fermentation Process Parameters

The production-scale fermentation occurs in 20% inoculum-loaded bioreactors at 34°C for 120 hours, with dissolved oxygen maintained at 30% saturation through agitator speed modulation. Post-fermentation broth yields approximately 80,000 units/mL of gentamicin base, which is acidified to pH 2–3 using 30% HCl to precipitate cellular debris.

Semi-Synthetic Derivatization Techniques

Chemical Modification of Sisomicin

Source details the semi-synthesis of gentamicin C2 from sisomicin (10 ), involving trifluoroacetic acid-mediated acetal cleavage and stereoselective methylation. Key steps include:

  • Sulfinyl imine formation : (R)-tert-butylsulfinamide treatment yields intermediate 16 (69% yield).

  • Methylation : Methylmagnesium chloride addition at −60°C produces a 94:6 ratio of 17 and 18 , with 17 isolated as the C2 precursor.

  • Deprotection : Acidic hydrolysis and barium hydroxide treatment yield gentamicin C2 sulfate.

Table 2: Semi-Synthetic Yield Optimization (Source)

StepYield (%)Critical Parameter
Sulfinyl imine formation69Toluene, 40°C, KHSO₄ catalyst
Methylation65−60°C, CH₂Cl₂ solvent
Final deprotection82Ba(OH)₂, 80°C

Biological Conversion Methods

Biological routes employ engineered E. coli or Streptomyces strains to convert gentamicin precursors via glycosylation or amination. While less documented in the provided sources, Source notes these methods exploit microbial enzymes for regioselective modifications, avoiding harsh chemical conditions. However, scalability challenges persist due to lower titers (~5,000 units/mL) compared to fermentation.

Purification and Stabilization Protocols

Ion Exchange Chromatography

Post-fermentation broth undergoes sequential ion exchange:

  • Cation exchange (732 resin) : Adsorbs gentamicin (pI ≈ 8.2) at pH 6.8, eluted with 2M NH₄OH.

  • Anion exchange (201 resin) : Removes anionic impurities (e.g., nucleic acids) at pH 3.0.

Decolorization and Desalination

Activated carbon (0.1% w/v) removes phenolic pigments, while electrodialysis reduces NaCl content below 0.1%. Source reports 95% gentamicin recovery using this combined approach.

Lyophilization Stabilization

Final spray-drying at 130°C inlet/85°C outlet temperatures produces free-flowing powder with ≤3% moisture. Nitrogen blanketting during vial filling reduces oxidative degradation, extending shelf-life to 36 months.

Comparative Analysis of Production Methods

Table 3: Method Efficacy Metrics

ParameterFermentationSemi-SynthesisBiological
Yield (units/L)80,00045,0005,000
Process Time (days)14921
Impurity Profile≤5% sisomicin≤2% byproducts≤10% unknowns
Capital CostHighModerateLow

Regulatory and Quality Control Considerations

The Chinese Pharmacopoeia (ChP 2020) mandates ≤10% total impurities and ≤5% sisomicin content. Source achieves compliance through medium optimization: reducing nitrate (33%), increasing starch (50%), and adjusting cobalt chloride (50%). HPLC-ELSD monitoring with a C18 column (5 µm, 4.6×250 mm) ensures batch consistency .

Chemical Reactions Analysis

Formation of the Sulfate Salt Complex

Gentamicin exists as a sulfate salt due to neutralization of its five basic amine groups with sulfuric acid. This structure enhances water solubility and stability .

Reaction Mechanism :
Gentamicin (base)+5H2SO4Gentamicin sulfate+5H2O\text{Gentamicin (base)} + 5\text{H}_2\text{SO}_4 \rightarrow \text{Gentamicin sulfate} + 5\text{H}_2\text{O}

Property Value Source
Molecular formulaC60H125N15O25S\text{C}_{60}\text{H}_{125}\text{N}_{15}\text{O}_{25}\text{S}
pKa (amine groups)10.18, 12.55
Solubility in water100 mg/mL

Conjugation with Fullerene Derivatives

Gentamicin sulfate reacts with epoxide-functionalized C60_{60} fullerenol via nucleophilic ring-opening, forming a covalent conjugate (60FGG ) .

Key Steps :

  • Epoxide Activation : GLYMO linker introduces reactive epoxide groups.

  • Amine Attack : Gentamicin’s amino groups open epoxide rings, forming stable C–N bonds.

  • Sulfate Removal : Sulfate ions are neutralized and removed during dialysis .

Characterization Data :

Parameter Fullerenol (60F) Conjugate (60FGG)
Hydrodynamic diameter92 nm115 nm
Zeta potential-0.1 mV0.1 mV
XPS-confirmed bondingSi–O (103.6 eV)C–N (399.9 eV)

Thermal Decomposition

At elevated temperatures, gentamicin sulfate decomposes into toxic sulfur oxides (SOx_x) .

Reaction Products :
Gentamicin sulfateΔSOx+degraded organic products\text{Gentamicin sulfate} \xrightarrow{\Delta} \text{SO}_x + \text{degraded organic products}

Condition Observation Source
Heating > 250°CEmission of SOx_x fumes
Decomposition threshold218–237°C (melting range)

Stability in Aqueous Solutions

Gentamicin sulfate remains stable in buffered and saline solutions under refrigeration but degrades under extreme pH or prolonged heat .

Solution Stability Duration Storage Condition Source
0.9% NaCl30 days4°C
PEG-based coatings72 hours25°C

Instability Triggers :

  • Oxidizing Agents : Incompatible with strong oxidizers, leading to undefined degradation .

  • UV Exposure : Promotes photolytic breakdown, necessitating light-protected storage .

Complexation with Chelating Agents

While not directly reactive, gentamicin sulfate’s stability is enhanced in ethylenediaminetetraacetic acid (EDTA) solutions, which sequester metal ions that could catalyze hydrolysis .

Parameter Gentamicin Sulfate EDTA-Na2_2
Log P (octanol-water)-3.1-11.70
Melting point102–108°C250°C

Antibacterial Mechanism (Non-covalent Interaction)

Though not a traditional chemical reaction, gentamicin sulfate disrupts bacterial membranes via ionic interactions:

  • Cation Displacement : Binds to outer membrane lipids, displacing Mg2+^{2+}/Ca2+^{2+} and creating pores .

  • Ribosomal Binding : Electrostatic interaction with 16S rRNA inhibits protein synthesis .

Scientific Research Applications

Clinical Applications

Gentamicin sulfate is primarily indicated for the treatment of serious infections caused by susceptible strains of various microorganisms. Its applications include:

  • Bacterial Infections : Effective against both Gram-positive and Gram-negative bacteria, gentamicin is particularly useful for treating infections caused by Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus species .
  • Neonatal Sepsis : Clinical studies have demonstrated its efficacy in treating bacterial neonatal sepsis and septicemia .
  • Central Nervous System Infections : Gentamicin has been used in treating serious infections of the central nervous system, including meningitis .
  • Combination Therapy : It is often administered in conjunction with other antibiotics (e.g., penicillins or cephalosporins) to enhance efficacy, particularly in cases where the causative organisms are unknown .

Pharmacokinetics

Gentamicin is usually administered parenterally due to poor gastrointestinal absorption. Peak serum concentrations are achieved within 30 to 90 minutes post-injection. It has a minimal ability to penetrate the central nervous system but achieves high concentrations in urine, which is critical for treating urinary tract infections .

Recent Research Findings

Recent studies have explored innovative applications and formulations of gentamicin sulfate:

  • Topical Applications : A randomized controlled study investigated the use of gentamicin-collagen sponges as adjunctive therapy for diabetic foot ulcers. While the sponges improved healing rates and were well tolerated, they did not significantly enhance overall cure rates compared to systemic antibiotics alone .
  • Novel Conjugates : Research on a conjugate of gentamicin with C60 fullerenol demonstrated comparable antibacterial activity to gentamicin alone while maintaining low cytotoxicity towards human fibroblasts. This suggests potential for new delivery systems that enhance gentamicin's efficacy while minimizing side effects .
  • Local Application Studies : Local application of gentamicin has shown promise in preventing infectious complications in surgical settings, with some studies indicating positive outcomes in reducing infection rates .

Toxicity and Safety

While gentamicin is effective, it is associated with potential toxicities, notably ototoxicity and nephrotoxicity. Ototoxicity can be irreversible, while nephrotoxicity is generally reversible if monitored properly. These risks necessitate careful dosing and monitoring during treatment .

Summary Table of Gentamicin Applications

Application AreaDescriptionReferences
Bacterial InfectionsEffective against Gram-negative bacteria; used for serious infections like sepsis and meningitis
Neonatal CareTreatment for neonatal sepsis; often combined with other antibiotics
Topical UseInvestigated for diabetic foot ulcers; showed good tolerance but limited impact on cure rates
Novel FormulationsConjugates with C60 fullerenol show similar antibacterial activity with lower toxicity
Local ProphylaxisUsed in surgical settings to prevent infections; some studies show effectiveness

Mechanism of Action

Gentamicin sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins within the 30S subunit .

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentration (MIC) Comparisons (µg/mL)

Pathogen Gentamicin Sulfate Micronomicin Sulfate Neomycin Sulfate
E. coli (ATCC 25922) 1–2 0.5–1 4–8
S. aureus (MRSA) 0.5–1 0.25–0.5 2–4
P. aeruginosa 4–8 2–4 16–32
Gentamicin-resistant K. pneumoniae >64 8–16 >64

Key Findings :

  • Micronomicin sulfate demonstrates 2–4× lower MIC values against resistant Gram-negative strains compared to gentamicin .
  • Gentamicin-loaded nanoparticles (e.g., PLGA-PEG) retain antimicrobial efficacy (MIC/MBC values equivalent to free gentamicin) while enabling sustained release .

Resistance Profiles

Mechanism Gentamicin Sulfate Micronomicin Sulfate
Enzymatic Inactivation Common (e.g., AAC(3), ANT(2’’)) Reduced susceptibility due to methyl group
Target Mutation Rare Rare
Efflux Pumps Observed in P. aeruginosa Less prevalent

Note: Methylation in micronomicin reduces binding affinity to modifying enzymes, enhancing its utility in resistant infections .

Pharmacokinetics and Formulation Strategies

Parameter Gentamicin Sulfate Micronomicin Sulfate
Half-life (IV) 2–3 hours 3–4 hours
Protein Binding <10% <10%
Key Formulations Nanoparticles , hydrogels , bone cement Limited data; primarily injectable

Advanced Delivery Systems :

  • Magnetic GO Nanohybrids: Gentamicin grafted to Fe₃O₄-loaded graphene oxide (GS-MGO) achieves 89.8–100% inhibition of E. coli and S. aureus at 1.25 mg/mL, with recyclability for 8 cycles .
  • Thermoresponsive Poloxamer Gel : Sustained release over 20 hours, with larger inhibition zones than free gentamicin .

Biological Activity

Gentamicin sulfate is an aminoglycoside antibiotic that exhibits significant antibacterial activity against a broad spectrum of gram-negative and some gram-positive bacteria. This article delves into the biological activity of gentamicin sulfate, including its mechanism of action, pharmacokinetics, clinical applications, and case studies highlighting its effectiveness and safety.

Gentamicin exerts its bactericidal effects primarily through two mechanisms:

  • Inhibition of Protein Synthesis : Gentamicin binds to the 16S rRNA component of the 30S ribosomal subunit, leading to misreading of mRNA and the production of non-functional proteins. This interference disrupts bacterial protein synthesis, ultimately resulting in cell death .
  • Membrane Disruption : The antibiotic also causes damage to the bacterial cytoplasmic membrane, which further enhances its bactericidal effects. This dual mechanism is particularly effective against aerobic bacteria, as gentamicin requires oxygen for transport into the cell .

Pharmacokinetics

Gentamicin sulfate is administered via intramuscular injection, achieving peak serum concentrations within 30 to 90 minutes. Its polar nature limits penetration into tissues such as the central nervous system. The drug is primarily excreted unchanged by the kidneys through glomerular filtration, resulting in high urinary concentrations .

Antibacterial Spectrum

Gentamicin sulfate demonstrates potent activity against various pathogens, including:

  • Gram-Negative Bacteria : Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae
  • Gram-Positive Bacteria : Staphylococcus aureus (though less effective compared to gram-negative organisms)

The minimal inhibitory concentration (MIC) values vary among different bacterial strains, with gentamicin showing particularly low MICs against Klebsiella pneumoniae and higher resistance observed in Enterococcus faecalis .

Case Study 1: Neurotoxicity

A case report documented neurotoxic effects in a patient treated with intrathecal gentamicin for Pseudomonas aeruginosa meningitis. The patient exhibited distinctive lesions in the brainstem characterized by axonal loss and spongiosis. Experimental studies confirmed that similar lesions occurred in rabbits following high doses of gentamicin, indicating a direct relationship between drug concentration and neurotoxic effects .

Case Study 2: Antibacterial Efficacy

In a study investigating the antibacterial activity of gentamicin sulfate combined with curcumin, results showed that gentamicin had an MIC as low as 0.31 µg/mL against several bacterial strains. The combination therapy demonstrated synergistic effects, enhancing the overall antibacterial efficacy .

Case Study 3: Topical Application

A clinical evaluation of a platform wound device delivering topical gentamicin cream indicated significant reductions in inflammation and bacterial growth without adverse effects. This study highlighted gentamicin's effectiveness as a topical agent for preventing infections in wound care settings .

Summary of Key Findings

Parameter Details
Mechanism of Action Inhibition of protein synthesis; membrane disruption
Pharmacokinetics Peak concentration: 30-90 min post-injection; primarily renal excretion
Antibacterial Spectrum Effective against gram-negative and some gram-positive bacteria
Neurotoxicity Risk Documented cases of neurotoxicity with intrathecal administration
Synergistic Effects Enhanced efficacy when combined with curcumin
Topical Efficacy Safe and effective in wound care applications

Q & A

Q. What are the key stability parameters to consider when handling gentamicin sulfate in experimental settings?

Gentamicin sulfate exhibits thermal stability up to 100°C for 30 minutes across pH 2–12, with reconstituted aliquots stable for 15 days at 37°C and one year at -20°C . However, its substituents (e.g., C2) show differential heat sensitivity, requiring controlled storage conditions (below 25°C for long-term stability). For cell culture applications, use sterile aliquots stored at -20°C and avoid repeated freeze-thaw cycles to maintain bioactivity .

Q. How can researchers validate the potency of gentamicin sulfate in microbiological assays?

The two-dose parallel line model (2×2 symmetrical design) is recommended for potency determination. This involves comparing inhibition zones of test samples against a reference standard using Staphylococcus aureus (ATCC 6538) or Bacillus subtilis (ATCC 6633) on agar plates. Validate linearity (correlation coefficient ≥0.99) and specificity by testing placebo formulations to confirm no interference .

Q. Why is UV spectrophotometry unsuitable for gentamicin sulfate quantification, and what alternatives exist?

Gentamicin lacks a chromophore, making direct UV detection impossible. Instead, use liquid chromatography with pulsed electrochemical detection (LC-PED) per pharmacopeial standards (USP/EP) or pre-column derivatization with o-phthalaldehyde for fluorescence detection . For rapid screening, microbiological agar diffusion assays remain cost-effective .

Advanced Research Questions

Q. How do variations in gentamicin sulfate substituents (C1, C1a, C2, C2a) impact experimental outcomes?

Substituent ratios affect antibacterial efficacy and toxicity. For example, C2 exhibits reduced thermal stability compared to C1a. Use ion-pair chromatography (e.g., with heptafluorobutyric acid) to quantify individual components. Adjust experimental protocols to account for batch-to-batch variability in substituent composition, which may influence MIC values in susceptibility studies .

Q. What methodological considerations are critical for impurity profiling in gentamicin sulfate formulations?

Employ ion chromatography to detect sulfate counterion excess and LC-MS/MS to identify degradation products (e.g., garamine). The USP limits total impurities to ≤10%, with individual unknown impurities ≤2%. For injectable formulations, monitor residual solvents (e.g., methanol) using headspace gas chromatography .

Q. How can researchers optimize gentamicin sulfate delivery systems (e.g., nanoparticles) while maintaining stability?

Use thermogravimetric analysis (TGA) to assess thermal degradation profiles of gentamicin-loaded carriers (e.g., oxide nanotubes). Maintain pH 3–5 during encapsulation to prevent sulfate dissociation. Validate drug release kinetics in simulated physiological fluids using HPLC-ELSD (evaporative light scattering detection) to avoid interference from polymer matrices .

Q. What strategies address contradictory data in gentamicin sulfate nephrotoxicity studies?

Discrepancies often arise from variations in dosing regimens (e.g., once-daily vs. divided doses) or animal models. Standardize protocols using renal biomarker panels (e.g., KIM-1, NGAL) and histopathological scoring. For in vitro models, use proximal tubule cells (HK-2) with gentamicin concentrations calibrated to clinical trough levels (2–4 µg/mL) .

Methodological Tables

Parameter Recommended Method Reference
Potency ValidationTwo-dose parallel line microbiological assay
Component AnalysisIon-pair LC with PED or MS detection
Impurity ProfilingIon chromatography + LC-MS/MS
Thermal Stability AssessmentTGA/DSC under nitrogen atmosphere

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